N-[3-(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]norvaline N-[3-(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]norvaline
Brand Name: Vulcanchem
CAS No.:
VCID: VC15179504
InChI: InChI=1S/C18H20ClNO6/c1-3-4-13(17(23)24)20-16(22)6-5-10-9(2)11-7-12(19)14(21)8-15(11)26-18(10)25/h7-8,13,21H,3-6H2,1-2H3,(H,20,22)(H,23,24)
SMILES:
Molecular Formula: C18H20ClNO6
Molecular Weight: 381.8 g/mol

N-[3-(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]norvaline

CAS No.:

Cat. No.: VC15179504

Molecular Formula: C18H20ClNO6

Molecular Weight: 381.8 g/mol

* For research use only. Not for human or veterinary use.

N-[3-(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]norvaline -

Specification

Molecular Formula C18H20ClNO6
Molecular Weight 381.8 g/mol
IUPAC Name 2-[3-(6-chloro-7-hydroxy-4-methyl-2-oxochromen-3-yl)propanoylamino]pentanoic acid
Standard InChI InChI=1S/C18H20ClNO6/c1-3-4-13(17(23)24)20-16(22)6-5-10-9(2)11-7-12(19)14(21)8-15(11)26-18(10)25/h7-8,13,21H,3-6H2,1-2H3,(H,20,22)(H,23,24)
Standard InChI Key IHJUNEHFYGFVBE-UHFFFAOYSA-N
Canonical SMILES CCCC(C(=O)O)NC(=O)CCC1=C(C2=CC(=C(C=C2OC1=O)O)Cl)C

Introduction

N-[3-(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]norvaline is a complex organic compound classified within the family of chromen-2-one derivatives. This compound features a chromen-2-one core with various substituents, including a chloro group, hydroxy group, and a methyl group, contributing to its unique properties and potential therapeutic effects. The structural complexity of this compound suggests significant interactions with biological targets, making it a subject of interest in pharmacological research.

Synthesis

The synthesis of N-[3-(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]norvaline typically involves multi-step organic reactions. The process begins with the preparation of the chromenone derivative, followed by the introduction of the propanoyl group and subsequent coupling with norvaline. Common reagents used in these reactions include potassium carbonate and acetic anhydride, often under controlled temperature conditions to optimize yield and purity.

Biological Activities

While specific biological activities of N-[3-(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]norvaline are not detailed in available sources, compounds with similar structures, such as N-[3-(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]glycine and N-[3-(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]norleucine, have shown potential in various therapeutic areas. These include anti-inflammatory and anticancer properties, as well as targeting mutant forms of the Kirsten rat sarcoma viral oncogene homolog (KRAS) in cancer treatment.

Research Findings and Future Directions

Research on N-[3-(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]norvaline is limited, but its structural similarity to other chromen-2-one derivatives suggests potential applications in medicinal chemistry. Further studies are needed to explore its specific biological activities and therapeutic potential.

CompoundBiological ActivityTherapeutic Potential
N-[3-(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]glycineAnti-inflammatory, AnticancerMedicinal Chemistry
N-[3-(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]norleucineKRAS InhibitionCancer Treatment

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